molecular formula C7H16O4S4 B013826 Pentamethylene bismethanethiosulfonate CAS No. 56-00-8

Pentamethylene bismethanethiosulfonate

Cat. No.: B013826
CAS No.: 56-00-8
M. Wt: 292.5 g/mol
InChI Key: PFGFBHYQVVHELE-UHFFFAOYSA-N
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Description

Pentamethylene bismethanethiosulfonate is a chemical compound with the molecular formula C7H16O4S4. It contains 31 atoms, including 16 hydrogen atoms, 7 carbon atoms, 4 oxygen atoms, and 4 sulfur atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentamethylene bismethanethiosulfonate involves the reaction of pentamethylene diamine with methanethiosulfonate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pentamethylene bismethanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfonate groups, which are reactive sites for different chemical transformations .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce thiols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of pentamethylene bismethanethiosulfonate involves its interaction with specific molecular targets. . This reaction mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentamethylene bismethanethiosulfonate include other thiosulfonates and sulfonate-containing molecules. Examples include methanethiosulfonate and ethylthiosulfonate.

Uniqueness

This compound is unique due to its specific structure, which includes two sulfonate groups and a pentamethylene backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1,5-bis(methylsulfonylsulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S4/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFBHYQVVHELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204563
Record name Pentamethylene bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-00-8
Record name Pentamethylene bismethanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylene bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Pentamethylene bismethanethiosulfonate exert its antitumor effects?

A1: While the exact mechanism of action of this compound remains partially unclear, research suggests it might involve the alkylation of biological molecules crucial for tumor cell survival and proliferation []. This hypothesis stems from studies on similar compounds like benzyl benzenethiosulfonate and p-toluenethiosulfonate. These compounds, while structurally similar to this compound, did not exhibit alkylating properties towards active methylene compounds but rather introduced benzylthio groups []. This difference in reactivity highlights the potential significance of the pentamethylene bridge in this compound's antitumor activity. Further research is necessary to confirm the specific targets and downstream effects of this alkylation process.

Q2: What is known about the structure-activity relationship of this compound and its analogs?

A2: Research comparing this compound with benzyl benzenethiosulfonate and p-toluenethiosulfonate provides initial insights into its structure-activity relationship []. The study indicates that the presence of the pentamethylene bridge in this compound might be crucial for its antitumor activity, which was absent in the other two compounds []. It suggests that this structural feature could be essential for the compound's interaction with its biological target or influence its alkylation properties. Further investigation into the structure-activity relationship of this compound analogs, incorporating various modifications, is needed to confirm these hypotheses and potentially uncover more potent and selective antitumor agents.

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